molecular formula C34H36N2O3 B3725408 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B3725408
M. Wt: 520.7 g/mol
InChI Key: NMTUVWDCFHHFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a unique arrangement of functional groups. Its structure includes indole, benzyl ether, amine, and cyclohexane-1,3-dione moieties, which make it of interest in various chemical and biological studies.

Properties

IUPAC Name

3-hydroxy-2-[N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-C-propylcarbonimidoyl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O3/c1-3-10-31(34-32(37)19-26(20-33(34)38)25-13-8-5-9-14-25)35-18-17-28-23(2)36-30-16-15-27(21-29(28)30)39-22-24-11-6-4-7-12-24/h4-9,11-16,21,26,36-37H,3,10,17-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTUVWDCFHHFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CC(CC4=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One approach to synthesizing this compound involves multiple steps:

  • Preparation of the Indole Intermediate: : This can be synthesized via Fischer indole synthesis, starting from 2-methylphenylhydrazine and an appropriate ketone.

  • Formation of the Benzyl Ether: : The indole intermediate can undergo O-alkylation with benzyl chloride in the presence of a base to form the benzyloxy group.

  • Alkylation with the Amino Group: : The benzyloxy-indole can then react with 2-bromoethylamine to introduce the aminoethyl side chain.

  • Cyclohexane-1,3-Dione Addition: : Finally, the amino intermediate is condensed with an appropriate cyclohexane-1,3-dione derivative under suitable conditions to form the final product.

Industrial Production Methods

For large-scale production, optimized reaction conditions are crucial:

  • Catalysis: : Use of specific catalysts to increase yield and purity.

  • Purification: : Advanced techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the indole ring or the benzyloxy group.

  • Reduction: : Reduction reactions can modify the ketone functionalities.

  • Substitution: : Nucleophilic or electrophilic substitution can occur, particularly at the indole nitrogen or benzyloxy group.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂

  • Reduction: : LiAlH₄, NaBH₄

  • Substitution: : Various nucleophiles and electrophiles depending on the desired modification.

Major Products Formed

Depending on the specific reactions, products can include oxidized or reduced forms, as well as substituted derivatives that offer new functional groups for further chemical transformations.

Scientific Research Applications

Chemistry

Biology

Explored for its potential biological activity, including interactions with enzymes and receptors.

Medicine

Investigated for pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

Mechanism of Action

The compound's effects are largely dictated by its ability to interact with molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other proteins that interact with the indole, amino, or ketone groups.

  • Pathways Involved: : These interactions can modulate various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential across various scientific domains. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable subject for further research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.